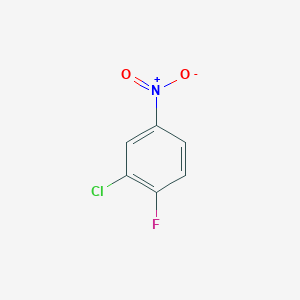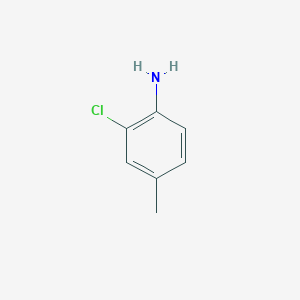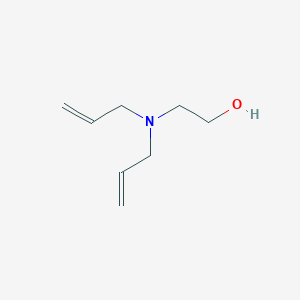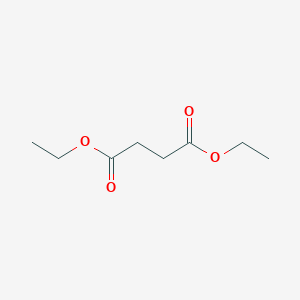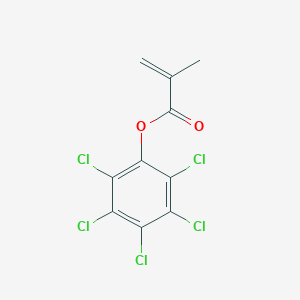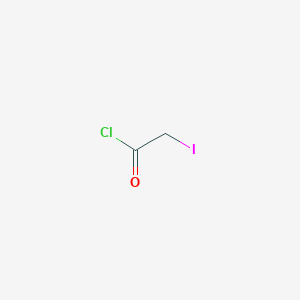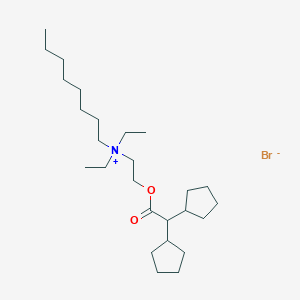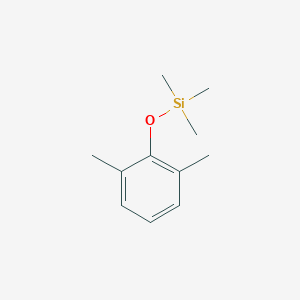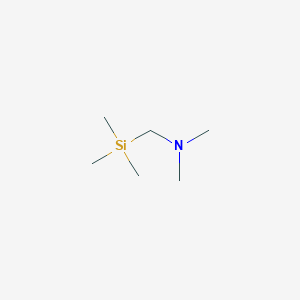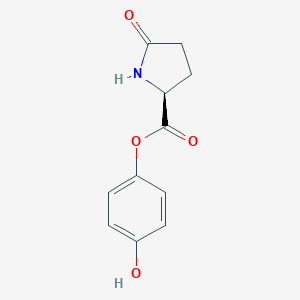
1,2-Bis(4-pyridyl)hydrazine
概要
説明
1,2-Bis(4-pyridyl)hydrazine (BPH) is an organic compound that is used in a wide range of scientific research applications. It is a highly reactive compound that is used to synthesize other compounds, as well as to study the effects of various biochemical and physiological processes. BPH has several advantages and limitations when used in laboratory experiments, and its future directions are yet to be explored.
科学的研究の応用
Self-Assembled Metalla-Rectangles and Antitumor Activity
1,2-Bis(4-pyridyl)hydrazine has been utilized in the synthesis of arene-Ru based molecular-rectangles. These molecular-rectangles have shown potential in antitumor activity, particularly against liver, lung, and gastric cancer human cell lines. Their ability to inhibit cell cycle progression highlights their potential in cancer therapy (Vajpayee et al., 2013).
Corrosion Inhibition Efficiency
Research has explored the relationship between corrosion inhibition efficiency and molecular structure, using derivatives of this compound. These studies are crucial in understanding how these compounds can be used to prevent corrosion in various industrial applications (Belghiti et al., 2019).
Vibrational Spectra and Detonation Properties
Investigations into the thermal stability and pyrolysis mechanism of 1,2-Bis(2,4,6-trinitrophenyl)hydrazine, a derivative of this compound, have provided insights into its vibrational spectra, detonation properties, and pyrolysis mechanism. Such studies are significant in the field of energetic materials (Li Xiao-hong et al., 2012).
Inhibitors of Ribonucleoside Diphosphate Reductase
Derivatives of this compound have been synthesized and tested as inhibitors of ribonucleoside diphosphate reductase, an enzyme involved in DNA synthesis. This research is crucial for developing novel chemotherapeutic agents (Sarel et al., 1999).
Solvothermal Generation and Crystal Engineering
Studies on the solvothermal generation of 1,2,4-triazolates from organonitrile and hydrazine hydrate, including derivatives of this compound, contribute significantly to the field of crystal engineering and material sciences (Cheng et al., 2007).
pH Sensor Development
The development of pH sensors using derivatives of this compound, such as BOPHY dyes, showcases the application of this compound in analytical chemistry and environmental monitoring (Jiang et al., 2015).
Supramolecular Assemblies in Organic Chemistry
This compound is used in the creation of supramolecular assemblies, a critical area in organic chemistry and nanotechnology. These assemblies have varied applications, from drug delivery systems to electronic devices (Arora & Pedireddi, 2003).
作用機序
Target of Action
1,2-Bis(4-pyridyl)hydrazine (bphy) is primarily used in the construction of flexible porous coordination polymers . The primary targets of bphy are metal ions, such as zinc (Zn), which it coordinates to form complex structures .
Mode of Action
Bphy interacts with its targets through coordination bonds. In solvothermal reactions, bphy is formed via the in situ reduction of 4,4′-azopyridine (azpy) . It then coordinates with metal ions to form complex structures . The exact nature of these interactions and the resulting changes are dependent on the specific conditions of the reaction .
Biochemical Pathways
The biochemical pathways affected by bphy are primarily related to the formation of coordination polymers . These polymers can exhibit various properties, such as porosity, depending on their structure . The downstream effects of these pathways are largely dependent on the specific application of the resulting polymers .
Pharmacokinetics
As a chemical used in the synthesis of coordination polymers, its bioavailability is likely to be context-dependent and influenced by factors such as the specific reaction conditions and the presence of other compounds .
Result of Action
The molecular and cellular effects of bphy’s action are primarily seen in the formation of coordination polymers . These polymers can have various properties and potential applications, such as in gas storage or separation, where they can exhibit selectivity for certain gases .
Action Environment
The action, efficacy, and stability of bphy are highly influenced by environmental factors. For instance, the solvothermal reaction conditions, including temperature and solvent, can affect the formation of bphy and the resulting coordination polymers . Additionally, the presence of other compounds, such as metal ions and ligands, also plays a crucial role in determining the outcome of these reactions .
Safety and Hazards
将来の方向性
1,2-Bis(4-pyridyl)hydrazine has been used in the synthesis of a novel Zn (II) coordination polymer . It has also been used in place of bpe/azoby to synthesize 1-dimensional coordination polymers . These studies suggest potential future directions for the use of this compound in the synthesis of novel materials.
特性
IUPAC Name |
1,2-dipyridin-4-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNXXZKHSYCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NNC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Bis(4-pyridyl)hydrazine contribute to the formation of porous coordination polymers?
A1: this compound acts as a bridging ligand in the construction of coordination polymers. Its two pyridyl nitrogen atoms can coordinate to metal centers, facilitating the assembly of extended framework structures. [, ] The flexibility of the hydrazine (N-N) bond allows for conformational adjustments, potentially impacting the resulting pore size and shape within the polymer. []
Q2: What is significant about the in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis?
A2: The in situ reduction of 4,4'-azopyridine to this compound during solvothermal synthesis offers a unique pathway for generating bphy-containing coordination polymers. [, , ] This method eliminates the need to pre-synthesize bphy, simplifying the overall reaction procedure. Additionally, the reaction conditions, particularly temperature, can influence whether the azo bond is reduced, leading to diverse structures and properties. [, ]
Q3: Can you provide examples of how the structural diversity of these coordination polymers translates to different properties?
A3: The varying structural arrangements and interpenetration modes of coordination polymers synthesized with this compound result in a range of properties. For instance, while some exhibit low porosity, others, like those with a two-fold interpenetrated pcu topology, demonstrate gated sorption behavior and high selectivity for CO₂ over CH₄. [, ] The flexibility of the structures also contributes to these properties.
Q4: Have any luminescent properties been observed in coordination polymers containing this compound?
A4: Yes, research suggests that coordination polymers incorporating this compound can exhibit luminescence. Studies indicate that these complexes display an intra-ligand π–π* transition, potentially enabling applications in areas like sensing and optoelectronics. [] Further investigation is needed to fully explore and understand the luminescence mechanisms and potential applications.
Q5: What analytical techniques are crucial for characterizing these coordination polymers?
A5: Characterizing coordination polymers containing this compound relies on various analytical techniques:
- Single-crystal X-ray diffraction: This technique provides detailed information about the crystal structure, including bond lengths, angles, and intermolecular interactions, which is essential for understanding the material's properties. [, , ]
- Powder X-ray diffraction (PXRD): PXRD helps identify the crystalline phases and assess the purity of the synthesized materials. It is also useful for studying structural changes upon guest molecule removal or adsorption. [, ]
- Gas sorption experiments: Analyzing the adsorption and desorption isotherms of gases like CO₂ and CH₄ helps evaluate the porosity, surface area, and selectivity of the porous coordination polymers. [, ]
- Thermogravimetric analysis (TGA): TGA provides information about the thermal stability of the materials and the decomposition temperatures of different components, including guest molecules. [, ]
- Liquid chromatography-mass spectrometry (LC-MS): This technique is helpful for confirming the in situ reduction of 4,4'-azopyridine to this compound by analyzing the digested crystalline samples. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



